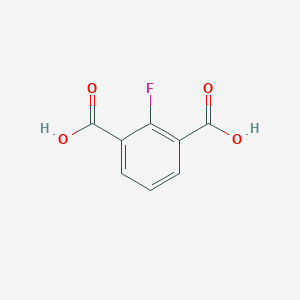

2-Fluoroisophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLBEJAJWCIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384462 | |

| Record name | 2-fluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-65-9 | |

| Record name | 2-fluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoroisophthalic acid CAS number 1583-65-9

An In-Depth Technical Guide to 2-Fluoroisophthalic Acid (CAS 1583-65-9)

Abstract

This compound (CAS No. 1583-65-9) is a fluorinated aromatic dicarboxylic acid that serves as a highly versatile building block in medicinal chemistry, materials science, and organic synthesis. The strategic placement of a fluorine atom on the isophthalic acid scaffold imparts unique electronic properties, enhanced acidity, and the ability to form specific non-covalent interactions, making it a valuable precursor for a range of advanced applications.[1] This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, key applications as a molecular linker and pharmaceutical intermediate, and essential safety and handling protocols. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their development programs.

Introduction and Significance

This compound, also known as 2-fluorobenzene-1,3-dicarboxylic acid, is a derivative of isophthalic acid featuring a fluorine substituent at the 2-position of the benzene ring.[1] This substitution is not merely an addition of mass; it fundamentally alters the molecule's character. The high electronegativity of the fluorine atom creates a significant inductive effect, which can enhance the acidity of the adjacent carboxylic acid groups and modulate the electron density of the aromatic ring.[1]

In the context of drug discovery, fluorine is often employed as a "bioisostere" for hydrogen or a hydroxyl group. Its introduction can improve metabolic stability, increase binding affinity to biological targets, and optimize pharmacokinetic properties like lipophilicity.[2][3] In materials science, this compound is an important linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2][4] The rigidity of the phenyl dicarboxylate backbone combined with the functional handle of the fluorine atom allows for the precise engineering of porous materials with tailored properties for gas storage, chemical separations, and catalysis.[2]

Caption: Chemical structure and identifiers for this compound.

Physicochemical and Computational Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[1][5] It is soluble in polar organic solvents, a characteristic driven by the two carboxylic acid groups capable of forming hydrogen bonds.[1] Proper storage requires keeping it in a tightly sealed container in a dry, room-temperature environment to prevent hydration and degradation.[6][7]

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

|---|---|---|

| Identifiers | ||

| IUPAC Name | 2-fluorobenzene-1,3-dicarboxylic acid | [7] |

| CAS Number | 1583-65-9 | [4] |

| Molecular Formula | C₈H₅FO₄ | [4] |

| Molecular Weight | 184.12 g/mol | [4] |

| InChI Key | DWOLBEJAJWCIGK-UHFFFAOYSA-N | [6][7] |

| Physical Properties | ||

| Physical Form | White to off-white solid/powder | [1][5] |

| Boiling Point | 393.6±27.0°C at 760 mmHg | [8] |

| Storage | Room temperature, dry and sealed | [4][6] |

| Computational Data | ||

| TPSA (Topological Polar Surface Area) | 74.6 Ų | [4] |

| LogP | 1.22 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 |[4] |

Synthesis and Purification

While detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published, its synthesis can be achieved through established organometallic methodologies. A viable and common laboratory-scale approach is the di-carboxylation of a suitable di-halo-fluorobenzene precursor via a Grignard reaction. This method offers a direct route to the dicarboxylic acid from commercially available starting materials.

Proposed Experimental Protocol: Grignard Carboxylation

This protocol is a representative example based on analogous transformations for related isomers.[9] The starting material would logically be 1,3-dibromo-2-fluorobenzene.

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (2.2 equivalents). Add a small volume of anhydrous diethyl ether or THF, followed by a crystal of iodine to initiate the reaction.

-

Precursor Addition: Slowly add a solution of 1,3-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous ether/THF to the magnesium suspension. Maintain a gentle reflux with stirring. The reaction progress is monitored by the consumption of the magnesium metal.

-

Carboxylation: Cool the resulting di-Grignard solution in a dry ice/acetone bath (-78 °C). Carefully pour the solution over an excess of crushed dry ice (solid CO₂) with vigorous stirring. The Grignard reagent will react with the CO₂ to form a magnesium carboxylate salt.

-

Quenching and Work-up: Allow the reaction mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding cold, dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2). This protonates the carboxylate salts to yield the desired dicarboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Core Applications

The utility of this compound stems from its dual functionality: the dicarboxylate groups provide robust coordination sites, while the fluorine atom acts as a powerful modulating agent.

Materials Science: MOF and Polymer Synthesis

This compound is a prime candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[4] The defined geometry of the linker dictates the resulting pore size and shape of the framework. The fluorine atom can:

-

Tune Electronic Properties: Influence the ligand's interaction with guest molecules, which is critical for applications in chemical sensing.[10]

-

Modify Surface Polarity: Introduce fluorinated surfaces within the MOF pores, which can be exploited for selective gas adsorption (e.g., CO₂ vs. CH₄).

-

Serve as a Spectroscopic Probe: The ¹⁹F nucleus can be monitored via NMR to study framework dynamics and host-guest interactions.

While the specific example of a fluorescent sensor for acetylacetone detection was developed using the 4-fluoro isomer, the underlying principle of using the fluoroisophthalate ligand as an "antenna" to sensitize lanthanide metal ions (like Eu³⁺) is directly applicable.[10]

Drug Discovery and Medicinal Chemistry

As a synthetic intermediate, this compound provides a scaffold for building more complex bioactive molecules.[1][5] The strategic incorporation of fluorine is a well-established tactic in modern drug design for several reasons:

-

Metabolic Blocking: A C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can prolong a drug's half-life.

-

Conformational Control: The steric bulk and electronic nature of fluorine can lock a molecule into a specific, biologically active conformation.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can lower the pKa of nearby functional groups, potentially strengthening ionic interactions.[1]

Caption: this compound as a central building block for diverse applications.

Spectral Data and Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | ∙ Aromatic Region (7.5 - 8.5 ppm): Complex multiplets for the three aromatic protons, with coupling patterns influenced by both H-H and H-F interactions.∙ Carboxyl Region (>10 ppm): A very broad singlet for the two acidic protons of the carboxylic acids. |

| ¹³C NMR | ∙ Carbonyl Carbon (~165 ppm): Signal for the two equivalent carboxylic acid carbons.∙ Aromatic Carbons (110 - 160 ppm): Signals for the six aromatic carbons. The carbon directly bonded to fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Other carbons will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | ∙ A singlet or multiplet in the typical aromatic fluorine region, with coupling to adjacent aromatic protons. |

| FT-IR | ∙ O-H Stretch (2500-3300 cm⁻¹): A very broad and strong band characteristic of the hydrogen-bonded carboxylic acid dimer.∙ C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption for the carbonyl group.∙ C-F Stretch (1100-1300 cm⁻¹): One or more strong bands corresponding to the aryl-fluorine bond stretch. |

| Mass Spec. | ∙ [M-H]⁻: Expected molecular ion peak at m/z 183.01 in negative ion mode. |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care, assuming a hazard profile similar to its isomers.[13]

-

GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark), indicating it can be an irritant.[6][7]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15][16]

-

Handling: Avoid breathing dust.[15] Wash hands thoroughly after handling. Prevent contact with skin and eyes.[17]

-

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15][17]

-

Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[17]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[15]

Conclusion

This compound (CAS 1583-65-9) is a valuable and strategic building block for advanced chemical research. Its unique combination of a rigid dicarboxylate scaffold and a powerful electron-withdrawing fluorine substituent provides chemists and materials scientists with a tool to precisely control molecular properties. From creating next-generation porous materials for sensing and gas storage to serving as a key precursor in the synthesis of metabolically robust pharmaceutical agents, its potential applications are both significant and diverse. A thorough understanding of its properties, synthetic accessibility, and handling requirements, as outlined in this guide, is the first step toward unlocking its full scientific potential.

References

-

KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

-

Zhang, J., et al. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) 5-Fluoroisophthalic acid. Retrieved from [Link]

-

Ni, C., & Hu, J. (2016). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 21(12), 1643. Retrieved from [Link]

- Google Patents. (n.d.). WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

-

Zhang, R., et al. (2013). Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). Chimia, 67(6), 393-396. Retrieved from [Link]

Sources

- 1. CAS 1583-65-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 5-Fluoroisophthalic Acid | High-Purity Reagent [benchchem.com]

- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. Pharmaceutical Grade CAS 1583-65-9 with competitive price, CasNo.1583-65-9 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

- 6. This compound | 1583-65-9 [sigmaaldrich.com]

- 7. This compound | 1583-65-9 [sigmaaldrich.com]

- 8. This compound [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. aksci.com [aksci.com]

- 16. kmpharma.in [kmpharma.in]

- 17. fishersci.com [fishersci.com]

A Technical Guide to 2-Fluoroisophthalic Acid: Core Properties and Scientific Applications

Abstract: This technical guide provides a comprehensive overview of 2-Fluoroisophthalic acid (CAS No. 1583-65-9), a key fluorinated building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's fundamental physicochemical properties, its structural significance, and the critical role its molecular formula and weight play in experimental design and application.

Core Physicochemical & Spectroscopic Data

This compound, also known by its IUPAC name 2-fluorobenzene-1,3-dicarboxylic acid, is a solid organic compound at room temperature.[1] Its precise molecular characteristics are foundational for its use in quantitative chemical synthesis. The fluorine substituent significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid groups, making it a valuable intermediate in the synthesis of complex molecules.[2][3]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-fluorobenzene-1,3-dicarboxylic acid | [1][4] |

| CAS Number | 1583-65-9 | [1][5][6] |

| Molecular Formula | C₈H₅FO₄ | [1][4][5][6] |

| Molecular Weight | 184.12 g/mol | [1][4][5][6] |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, room temperature conditions | [1][5][6] |

Molecular Structure and Formula Analysis

The molecular formula, C₈H₅FO₄ , provides the elemental composition of this compound.[1][4][5][6] This formula is the basis for calculating its exact molecular weight, a critical parameter for all stoichiometric calculations in experimental protocols.

Deconstruction of the Molecular Formula:

-

C₈H₅ : Indicates the core aromatic structure derived from a benzene ring (C₆) with two additional carbons, and a total of five hydrogens attached to the carbon framework.

-

F : Represents a single fluorine atom, a key functional group that imparts unique properties. In drug development, fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

-

O₄ : The four oxygen atoms, in conjunction with available hydrogens, form two carboxylic acid (-COOH) functional groups. These groups are the primary sites for chemical reactions such as esterification, amidation, and polymerization.

The logical relationship between the molecular formula and the final calculated molecular weight is illustrated below.

Caption: Logical workflow from molecular formula to molecular weight.

The structural arrangement of these atoms—a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a fluorine atom at position 2—is what defines the compound's chemical identity and reactivity.

Significance in Research and Drug Development

The precise molecular weight of 184.12 g/mol is not merely a descriptor but a cornerstone of experimental reproducibility.[1][5][6] When designing a synthesis, researchers must use this value to accurately measure molar equivalents of reactants, ensuring high-yield, low-impurity production of target molecules. Any deviation from this value would indicate isotopic enrichment or the presence of impurities.

Causality Behind Experimental Utility:

-

As a Synthetic Building Block: this compound serves as a rigid scaffold. The two carboxylic acid groups can be functionalized to extend the molecule in two different directions, making it an ideal monomer for the synthesis of high-performance polymers, such as polyamides and polyesters, where the fluorine atom can enhance thermal stability and chemical resistance.[2]

-

In Medicinal Chemistry: The fluoroisophthalic acid motif is of significant interest to drug development professionals. The fluorine atom can form crucial hydrogen bonds and other non-covalent interactions within a biological target, such as an enzyme's active site.[3] Furthermore, its presence can block metabolic pathways that would otherwise degrade the molecule, prolonging its therapeutic effect. The dicarboxylic acid structure provides points for attaching the scaffold to other pharmacophores to create complex and potent drug candidates.

Conclusion

This compound is a well-defined chemical entity whose utility in research and industry is directly linked to its fundamental properties. Its molecular formula of C₈H₅FO₄ and molecular weight of 184.12 g/mol are the foundational data points upon which all experimental work is built.[4][5] For scientists in drug discovery and materials science, a thorough understanding of this compound's structure provides a rational basis for its application in creating novel and functional molecules.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 2-Fluoroterephthalic acid | C8H5FO4 | CID 77511. [Link]

-

National Center for Biotechnology Information. 5-Fluoroisophthalic acid - PMC. [Link]

-

ResearchGate. (PDF) 5-Fluoroisophthalic acid. [Link]

Sources

- 1. This compound | 1583-65-9 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1583-65-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1583-65-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Fluoroisophthalic Acid

Introduction: The Significance of Fluorine in Isophthalic Acid Derivatives

2-Fluoroisophthalic acid, a halogenated derivative of a fundamental building block in polymer and materials science, presents a compelling case study in structural chemistry. The introduction of a highly electronegative fluorine atom onto the aromatic ring of isophthalic acid induces significant perturbations in its electronic and conformational landscape. These changes can profoundly influence its solid-state packing, solubility, and interactions with other molecules, making a thorough structural analysis essential for its application in drug development and materials science. For researchers and professionals in these fields, understanding the subtle interplay between the fluorine substituent and the carboxylic acid functionalities is paramount for predicting and engineering desired material properties and biological activities.

Experimental Approaches to Structural Elucidation

A multi-faceted experimental approach is crucial for a comprehensive understanding of the structure of this compound in both the solid and solution states. Single-crystal X-ray diffraction provides the definitive solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its conformation and dynamics in solution.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state packing and hydrogen-bonding networks.

-

Crystal Growth: High-quality single crystals of this compound are paramount for a successful SCXRD experiment. Slow evaporation of a saturated solution is a common method. A suitable solvent system (e.g., ethanol/water, acetone) should be empirically determined.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of information about its conformational dynamics.

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence the observed chemical shifts and conformation.

-

¹H NMR: This experiment provides information about the number and environment of the hydrogen atoms. For this compound, one would expect signals for the aromatic protons and the acidic protons of the carboxylic acid groups. The acidic protons typically appear as broad singlets at a downfield chemical shift (10-13 ppm).[4]

-

¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acids are expected to resonate at a downfield chemical shift (around 165-185 ppm).[5]

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds. It provides a direct probe of the fluorine's local environment.[6] The chemical shift of the fluorine atom will be sensitive to the conformation of the adjacent carboxylic acid group.

-

2D NMR Experiments: Techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Computational Modeling: A Predictive Approach

In the absence of direct experimental data, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the structural and conformational properties of molecules.[7][8]

Computational Workflow: Conformational Analysis

-

Initial Structure Generation: Generate an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating the two carboxylic acid groups and considering different orientations of the hydroxyl protons.

-

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization and energy calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9]

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies for each optimized conformer to confirm that they are true energy minima (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Chemical Shift Prediction: The NMR chemical shifts for each conformer can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.[9] These predicted spectra can then be compared with experimental data if available.

Structural Features and Conformational Preferences

Based on the analysis of isophthalic acid and other fluorinated benzoic acids, we can predict the key structural features and conformational preferences of this compound.

Solid-State Structure: Insights from 5-Fluoroisophthalic Acid

The crystal structure of 5-Fluoroisophthalic acid reveals a nearly planar molecule with the carboxyl groups slightly twisted out of the plane of the benzene ring.[2][10] The molecules are linked by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, forming extended chains or sheets. A similar hydrogen-bonding motif is expected for this compound. The presence of the fluorine atom may also lead to C-H···F interactions, further influencing the crystal packing.

| Parameter | 5-Fluoroisophthalic Acid[2][10] | Predicted for this compound |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2/m | - |

| C-C (aromatic) bond lengths | ~1.38-1.40 Å | ~1.38-1.41 Å |

| C-C (carboxyl) bond length | ~1.49 Å | ~1.49 Å |

| C=O bond length | ~1.23 Å | ~1.23 Å |

| C-O bond length | ~1.31 Å | ~1.31 Å |

| C-F bond length | ~1.36 Å | ~1.35 Å |

| Hydrogen Bonding | O-H···O | Expected O-H···O and potentially C-H···F |

Conformational Isomers in Solution

In solution, this compound is expected to exist as a mixture of several conformers arising from the rotation of the two carboxylic acid groups. The relative populations of these conformers will be determined by their relative energies. Computational studies on isophthalic acid have identified several stable conformers.[7][9] The introduction of the fluorine atom at the 2-position will likely favor conformers where steric hindrance between the fluorine and the adjacent carboxylic acid group is minimized. Furthermore, the possibility of intramolecular hydrogen bonding between the fluorine and the hydroxyl proton of the adjacent carboxylic acid group could stabilize certain conformations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the structural and conformational analysis of this compound, combining experimental techniques and computational modeling. While direct experimental data for this molecule remains elusive, a robust understanding of its properties can be achieved through a comparative approach with its non-fluorinated parent and other fluorinated analogs. The methodologies and predictive insights presented here provide a solid foundation for researchers in drug discovery and materials science to explore the potential of this and other fluorinated isophthalic acid derivatives. Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions and provide a more complete picture of its structural landscape.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemlett.com [jchemlett.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Fluoroisophthalic Acid for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Fluoroisophthalic acid (CAS No. 1583-65-9), a key building block in the synthesis of advanced materials and pharmaceutical compounds.[1][2] As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a cohesive analytical narrative. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, providing not only reference data but also the strategic logic for using these techniques to ensure structural integrity and purity.

Molecular Structure and Physicochemical Properties

This compound is an aromatic dicarboxylic acid. The molecule's geometry and electronic environment are defined by the interplay between the electron-withdrawing carboxylic acid groups and the highly electronegative fluorine atom on the benzene ring. This unique substitution pattern governs its chemical reactivity and is the source of its distinct spectroscopic signatures.

Below is a diagram illustrating the molecular structure and atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The aromatic region is of particular interest, where the fluorine and carboxyl groups exert significant electronic effects.

Expected ¹H NMR Data (Predicted in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | ~13.5 | Broad Singlet | - | 2H |

| H5 | ~8.2 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 8.0 | 1H |

| H4, H6 | ~7.8 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | 2H |

Expertise & Causality:

-

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and appear far downfield (~13.5 ppm). Their signal is typically broad due to hydrogen bonding and rapid chemical exchange with trace amounts of water in the solvent. Using an aprotic polar solvent like DMSO-d₆ is crucial to observe these exchangeable protons.

-

Aromatic Protons (H4, H5, H6): These protons are deshielded by the aromatic ring current and the electron-withdrawing substituents, placing them in the 7.6-8.2 ppm range.[4]

-

H5: This proton is expected to be the most downfield in the aromatic region, appearing as a triplet or doublet of doublets due to coupling with its two ortho neighbors, H4 and H6.

-

H4 and H6: These protons are chemically equivalent due to the molecule's symmetry plane. They will appear as a doublet of doublets, coupling to the adjacent H5 and also exhibiting a smaller long-range coupling to the fluorine atom.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of non-equivalent carbon environments. Due to the molecule's symmetry, we expect to see six distinct signals instead of eight.

Expected ¹³C NMR Data (Predicted in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C=O (Carboxyl) | 165 - 175 | Downfield due to electronegative oxygens.[5] |

| C2 (C-F) | 158 - 162 | Large ¹JCF coupling constant. |

| C1, C3 | 135 - 140 | Attached to carboxyl groups. |

| C5 | 130 - 135 | Aromatic CH. |

| C4, C6 | 120 - 125 | Aromatic CH. |

Expertise & Causality:

-

C2 (C-F Bond): The carbon directly bonded to fluorine (C2) will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. This large coupling is a definitive diagnostic feature for identifying the C-F bond.[6] The signal will appear as a doublet in a proton-decoupled ¹³C spectrum.

-

Carboxyl Carbons: These carbons are the most deshielded due to being double-bonded to one oxygen and single-bonded to another, placing them in the 165-175 ppm region.[5]

-

Aromatic Carbons: The remaining aromatic carbons appear in the typical 120-140 ppm range. Their exact shifts are modulated by the inductive effects of the fluorine and the mesomeric effects of the carboxyl groups.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7][8] It provides a clean spectrum with a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine.

Expected ¹⁹F NMR Data

| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|

| C2-F | -110 to -130 | Triplet (t) or Multiplet (m) |

Expertise & Causality:

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[9][10] For an aryl fluoride, a shift in the range of -110 to -130 ppm (relative to CFCl₃) is expected.

-

Multiplicity: The ¹⁹F signal will be split primarily by the two nearby ortho protons (H-C1 and H-C3 are not present), resulting in a multiplet. This coupling provides direct evidence of the fluorine's position on the aromatic ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is recommended for its ability to dissolve the acid and to allow observation of the acidic -COOH protons.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Tuning and Shimming: Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to optimize homogeneity and resolution.

-

Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.[6]

-

¹⁹F NMR: Acquire a standard one-pulse experiment, typically with proton decoupling to simplify the spectrum if desired. ¹⁹F NMR is highly sensitive and requires few scans.[8]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H NMR) or an internal standard.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features from the carboxylic acid groups and the fluorinated aromatic ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic acid dimer) | Very Broad, Strong |

| 1700 - 1730 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| 1580 - 1610 | C=C stretch (Aromatic ring) | Medium |

| 1200 - 1300 | C-O stretch & O-H bend | Medium |

| 1100 - 1150 | C-F stretch | Strong |

Expertise & Causality:

-

O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad O-H absorption band.[11] This broadness is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

-

C=O Stretch (1700-1730 cm⁻¹): A strong, sharp peak corresponding to the carbonyl stretch is definitive for the carboxylic acid. Its position indicates a conjugated acid system.

-

C-F Stretch (1100-1150 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond, providing clear evidence of the compound's fluorination.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and its fragments. Electron Ionization (EI) is a common technique that generates a molecular ion and a characteristic fragmentation pattern.

Expected Mass Spectrometry Data (EI-MS)

| m/z Value | Ion Assignment | Significance |

|---|---|---|

| 184 | [C₈H₅FO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 167 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 139 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 123 | [M - COOH - O]⁺ | Subsequent loss of oxygen |

| 95 | [C₆H₄F]⁺ | Loss of two carboxyl groups |

Expertise & Causality:

-

Molecular Ion (M⁺˙): The peak at m/z 184 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[12][13]

-

Fragmentation Pathways: The energetically unstable molecular ion fragments into smaller, more stable pieces.[12][14] Common neutral losses for carboxylic acids include water (H₂O, m/z 18) and carbon dioxide (CO₂, m/z 44). The loss of a hydroxyl radical (-OH, m/z 17) and a carboxyl radical (-COOH, m/z 45) are highly characteristic fragmentation pathways for this molecule. Analyzing these fragments allows for the reconstruction of the molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Vaporization: Heat the probe to vaporize the sample into the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion (the molecular ion).[13]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller charged ions and neutral radicals.

-

Acceleration: Accelerate all positively charged ions through an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The software plots signal intensity versus m/z to create the mass spectrum.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates a self-validating system. The molecular weight from MS must match the structure deduced from NMR. The functional groups identified by IR must be consistent with the fragments seen in MS and the chemical environments observed in NMR. This synergistic approach ensures the highest level of confidence in the analytical result.

References

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Human Metabolome Database. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C NMR Spectroscopy. NC State University Libraries. [Link]

-

13C NMR Spectroscopy. Georg Thieme Verlag KG. [Link]

-

Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Lab 2 - Infrared Spectroscopy (IR). WebAssign. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1583-65-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1583-65-9 [sigmaaldrich.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. biophysics.org [biophysics.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. webassign.net [webassign.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uni-saarland.de [uni-saarland.de]

- 14. scienceready.com.au [scienceready.com.au]

solubility profile of 2-Fluoroisophthalic acid in organic solvents

An In-Depth Technical Guide Solubility Profile of 2-Fluoroisophthalic Acid in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound. Intended for researchers, chemists, and formulation scientists, this document outlines the core physicochemical principles governing its solubility, offers a predictive analysis in common organic solvents, and details a robust, self-validating experimental protocol for accurate thermodynamic solubility determination using the gold-standard shake-flask method coupled with HPLC-UV analysis. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for leveraging solubility data in pharmaceutical development, process chemistry, and materials science.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No. 1583-65-9) is an aromatic dicarboxylic acid featuring a fluorine substituent.[1] This structural motif makes it a valuable building block in medicinal chemistry and polymer science. The fluorine atom can modulate electronic properties, lipophilicity, and metabolic stability, while the two carboxylic acid groups offer sites for derivatization, salt formation, or coordination.

In drug development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability.[2] Poor solubility is a primary contributor to the failure of promising drug candidates.[2] For process chemists, understanding solubility is paramount for designing efficient crystallization, purification, and formulation processes. This guide provides the foundational knowledge and practical tools to accurately characterize the solubility of this compound, enabling informed decision-making in a research and development setting.

Core Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key characteristics of this compound are summarized below.

| Property | Value / Description | Source / Rationale |

| Chemical Structure | C₈H₅FO₄ | [1] |

| Molecular Weight | 184.12 g/mol | [3] |

| Physical Form | White to yellow solid | [4] |

| Melting Point | Data varies; typically in the range of 296-301°C, indicating strong crystal lattice energy. | [5] |

| Hydrogen Bond Donors | 2 (from the two carboxylic acid groups) | [1] |

| Hydrogen Bond Acceptors | 4 (from the four oxygen atoms and the fluorine atom) | [1] |

| LogP (calculated) | ~1.22 | [1] |

| pKa (estimated) | pKa₁ ≈ 3.0 - 3.5; pKa₂ ≈ 4.0 - 4.5 | Estimated based on isophthalic acid (pKa₁ ≈ 3.7, pKa₂ ≈ 4.6) and the electron-withdrawing effect of the ortho-fluorine atom, which increases acidity (lowers pKa). |

The presence of two polar carboxylic acid groups, capable of donating and accepting hydrogen bonds, suggests potential for solubility in polar solvents. However, the rigid aromatic ring contributes to hydrophobicity, and the high melting point suggests that significant energy is required to overcome the crystal lattice forces, a key factor that can limit solubility.

The Theoretical Framework: What Governs Solubility?

Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation out of the solution.[6] This equilibrium is governed by the Gibbs free energy of mixing. For dissolution to be favorable, the overall free energy of the system must decrease. This process can be understood through two primary lenses:

-

"Like Dissolves Like" : This principle is a heuristic for predicting solubility based on polarity.[7]

-

Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar and ionic solutes. They have high dielectric constants and can form strong intermolecular interactions (like hydrogen bonds) with polar functional groups, such as the carboxylic acids of this compound.

-

Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes through weaker van der Waals forces. They are poor solvents for polar molecules as they cannot effectively solvate the polar groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) have high polarity but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent solvents for a wide range of compounds, including polar molecules that can act as hydrogen bond donors.

-

-

Thermodynamic Considerations : The dissolution process involves two main energy changes:

-

Lattice Energy (Endothermic) : The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For compounds with high melting points like this compound, this energy barrier is substantial.

-

Solvation Energy (Exothermic) : The energy released when solute molecules interact with solvent molecules. For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

-

Predictive Solubility Profile of this compound

In the absence of comprehensive experimental data, a predictive analysis based on the molecule's structure and the principles above provides a strong starting point for solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Causality |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The high polarity of the two carboxylic acid groups is incompatible with the nonpolar nature of these solvents. The energy gained from solvation would be insufficient to overcome the strong crystal lattice energy. |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High to Moderate | These solvents can effectively solvate the polar carboxylic acid groups through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for this class of compound. THF and Acetone are expected to be effective but may show lower solubility due to their lower boiling points and polarity compared to DMSO/DMF. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These alcohols can act as both hydrogen bond donors and acceptors, allowing favorable interactions. However, their polarity is lower than water, and the nonpolar aromatic backbone of the solute may limit overall solubility. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol). |

| Aqueous Buffers | pH-dependent | Low (at low pH) to High (at high pH) | As a dicarboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values well below its first pKa (e.g., pH < 2), the molecule will be in its neutral, protonated form, which has very low aqueous solubility. As the pH increases above the pKa values, the carboxylic acids deprotonate to form the more polar and highly soluble carboxylate salts. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality data, an experimental approach is essential. The Shake-Flask Method is the internationally recognized gold-standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies like the OECD.[8][9] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Diagram: Workflow for Solubility Determination

The following diagram outlines the complete experimental workflow, from initial setup to final data analysis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. evotec.com [evotec.com]

- 3. 2-Fluoroterephthalic acid | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. who.int [who.int]

- 8. scielo.br [scielo.br]

- 9. dissolutiontech.com [dissolutiontech.com]

A Theoretical and Computational Investigation of 2-Fluoroisophthalic Acid: A Technical Guide for Drug Discovery and Materials Science

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-fluoroisophthalic acid. In the absence of extensive experimental and computational literature on this specific isomer, this document outlines a robust, first-principles approach based on established quantum chemical and molecular modeling methodologies. This guide is intended for researchers and scientists in drug development and materials science seeking to understand and predict the behavior of this compound for novel applications.

Introduction: The Significance of Fluorinated Isophthalic Acids

Isophthalic acid and its derivatives are fundamental building blocks in polymer chemistry and the design of metal-organic frameworks (MOFs). The introduction of a fluorine atom onto the aromatic ring, as in this compound, can dramatically alter the molecule's physicochemical properties. The high electronegativity and small size of fluorine can influence acidity, hydrogen bonding capabilities, molecular conformation, and electronic properties. These modifications are of significant interest in:

-

Drug Development: Altering pKa values and creating new interaction sites can enhance binding affinity and selectivity for biological targets.

-

Materials Science: The fluorine substituent can modulate the electronic properties of ligands used in coordination polymers and MOFs, potentially leading to novel fluorescent or catalytic materials[1].

This guide will detail a systematic computational workflow to explore the structural, electronic, and interactive properties of this compound, providing a predictive foundation for its application.

Quantum Chemical Calculations: Unveiling the Intrinsic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. For this compound, a combination of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is recommended for a balance of accuracy and computational cost in predicting vibrational and thermodynamic properties of organic molecules[2].

Molecular Geometry and Conformational Analysis

The initial step involves determining the most stable three-dimensional structure of this compound. The relative orientation of the two carboxylic acid groups and the fluorine atom will dictate the molecule's overall shape and interaction potential.

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: Create an initial 3D structure of this compound using a molecular builder.

-

Computational Method: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

-

Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Dihedral Angle Analysis: Pay close attention to the dihedral angles between the carboxylic acid groups and the benzene ring. Studies on the related 5-fluoroisophthalic acid have shown the molecule to be nearly planar, with a small twist in the carboxyl groups[3][4]. A similar planarity is anticipated for the 2-fluoro isomer.

Data Presentation: Predicted Geometric Parameters

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | Predicted Value |

| C-C (Aromatic) Bond Lengths | Predicted Value Range |

| C-C (Carboxyl) Bond Lengths | Predicted Value Range |

| C=O Bond Lengths | Predicted Value Range |

| O-H Bond Lengths | Predicted Value Range |

| C-C-F Bond Angle | Predicted Value |

| O-C=O Bond Angles | Predicted Value Range |

| Carboxyl Group Dihedral Angles | Predicted Value Range |

Note: The table will be populated with the calculated values from the DFT optimization.

Spectroscopic and Electronic Properties

Understanding the vibrational spectra and electronic characteristics of this compound is crucial for its identification and for predicting its reactivity.

Experimental Protocol: Spectroscopic and Electronic Property Calculation

-

Vibrational Spectra: The results of the frequency analysis will yield the theoretical infrared (IR) and Raman spectra. Key vibrational modes to analyze include the O-H, C=O, and C-F stretching frequencies.

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability[5][6].

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This will identify the electrophilic (positive potential, typically around the acidic protons) and nucleophilic (negative potential, around the carbonyl oxygens and fluorine) regions of the molecule, which are key to understanding intermolecular interactions[5].

Visualization: Computational Chemistry Workflow

Caption: A generalized workflow for the theoretical and computational study of this compound.

Molecular Docking: Probing Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[7]. This is particularly valuable in drug discovery for understanding how a small molecule like this compound might interact with a protein's active site.

Rationale for Target Selection

Given that isophthalic acid derivatives can interact with a variety of proteins, a potential target for molecular docking studies could be an enzyme where the binding of a small acidic molecule is known to be of interest. For instance, studies have been conducted on the interaction of isophthalic acid derivatives with proteins like the 4LM9 protein[8]. Another approach would be to select a target relevant to a disease where modulation of acidity or specific hydrogen bonding is therapeutically beneficial.

Experimental Protocol: Molecular Docking

-

Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate atom types and charges.

-

Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this area.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the protein's binding site. The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).

-

Interaction Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and pi-pi stacking with aromatic residues in the binding pocket.

Data Presentation: Predicted Binding Interactions

| Interacting Residue | Interaction Type | Distance (Å) |

| e.g., Arg120 | Hydrogen Bond | Predicted Value |

| e.g., Tyr88 | Pi-Pi Stacking | Predicted Value |

| e.g., Ser210 | Halogen Bond | Predicted Value |

Note: This table will be populated with the specific interactions identified from the docking analysis.

Visualization: Hypothetical Binding Mode

Caption: A conceptual diagram illustrating potential interactions of this compound within a protein binding site.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By employing DFT calculations and molecular docking simulations, researchers can gain significant insights into its structural, electronic, and interactive properties. The predicted data can guide the rational design of novel polymers, MOFs, and drug candidates.

Future work should focus on validating these computational predictions through experimental synthesis and characterization of this compound and its derivatives. Experimental determination of its crystal structure, spectroscopic properties, and pKa would provide invaluable benchmarks for refining the computational models. Furthermore, in vitro biological assays based on the molecular docking predictions would be the next logical step in exploring its therapeutic potential.

References

- ChemScene. This compound.

- ResearchG

- National Institutes of Health. 5-Fluoroisophthalic acid.

- BenchChem.

- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational sign

- Informatics Journals.

- Sigma-Aldrich. This compound.

- MySkinRecipes. This compound.

- National Institutes of Health. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase.

- WMO College, Muttil.

- MDPI. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jchemlett.com [jchemlett.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wmocollege.ac.in [wmocollege.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

The Emergence of a Fluorinated Building Block: A Technical Guide to the Discovery and Synthesis of 2-Fluoroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] This strategic incorporation of fluorine has led to the development of numerous blockbuster drugs and advanced materials. Within the vast landscape of fluorinated compounds, 2-Fluoroisophthalic acid (CAS No. 1583-65-9) has emerged as a valuable and versatile building block.[2][3] Its di-acid functionality, combined with the ortho-fluorine substituent, offers a unique combination of reactivity and structural rigidity, making it a sought-after intermediate in the synthesis of pharmaceuticals, high-performance polymers, and metal-organic frameworks (MOFs).[4][5]

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound. We will delve into the plausible early synthetic routes, grounded in the foundational principles of aromatic chemistry, and trace the evolution to more contemporary and efficient methodologies. This guide is designed to provide researchers and process chemists with a thorough understanding of the synthetic landscape surrounding this important fluorinated intermediate.

The Dawn of Aromatic Fluorination: A Plausible Historical Synthesis of this compound via the Balz-Schiemann Reaction

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical chemical literature, its first synthesis can be logically inferred to have emerged from the broader exploration of aromatic fluorination techniques in the early to mid-20th century. The most probable and historically significant method for the introduction of a fluorine atom onto an aromatic ring during that era was the Balz-Schiemann reaction .[6][7]

First reported by Günther Balz and Günther Schiemann in 1927, this reaction provided a reliable, albeit often low-yielding, method for the preparation of aryl fluorides from primary aromatic amines.[7] The reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt.[6]

A plausible historical synthesis of this compound would have likely started from 2-aminoisophthalic acid. The key steps, based on the principles of the Balz-Schiemann reaction, are outlined below.

Conceptual Historical Synthesis Protocol: Balz-Schiemann Reaction

-

Diazotization of 2-Aminoisophthalic Acid: The synthesis would commence with the diazotization of 2-aminoisophthalic acid. This involves treating the starting amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Formation of the Diazonium Tetrafluoroborate Salt: The crucial step in the Balz-Schiemann reaction is the precipitation of the diazonium salt with fluoroboric acid (HBF₄).[6] This forms the relatively stable diazonium tetrafluoroborate salt, which can often be isolated as a solid.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This step, often carried out by gentle heating, liberates nitrogen gas and boron trifluoride, resulting in the formation of the desired this compound.

-

Purification: The crude product would then be purified by recrystallization from a suitable solvent to yield pure this compound.

Causality in Experimental Choices:

-

Low Temperatures for Diazotization: The necessity of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Use of Fluoroboric Acid: The choice of fluoroboric acid is central to the Balz-Schiemann reaction. The tetrafluoroborate anion is a poor nucleophile, which allows for the isolation of the diazonium salt. Upon heating, the fluoride from the tetrafluoroborate acts as the nucleophile to displace the nitrogen gas.

Diagram of the Plausible Historical Synthesis:

Caption: Plausible historical synthesis of this compound via the Balz-Schiemann reaction.

The Evolution of Synthesis: Modern and Efficient Routes to this compound

While the Balz-Schiemann reaction was a groundbreaking discovery, it often suffers from drawbacks such as modest yields and the use of hazardous reagents.[8] Over time, more efficient and scalable methods have been developed for the synthesis of this compound. A prominent modern approach involves the oxidation of a readily available fluorinated precursor.

Modern Synthesis via Oxidation of 2-Fluoro-m-xylene

A highly effective and industrially viable route to this compound is the oxidation of 2-fluoro-m-xylene. This method leverages well-established oxidation technologies and offers high yields and purity.[9][10]

The overall transformation involves the oxidation of the two methyl groups of 2-fluoro-m-xylene to carboxylic acids. This is typically achieved using a strong oxidizing agent or through catalytic oxidation with molecular oxygen.

A common laboratory-scale method for this transformation utilizes potassium permanganate (KMnO₄) as the oxidizing agent.

-

Reaction Setup: 2-Fluoro-m-xylene is suspended in an aqueous solution of potassium permanganate. A phase-transfer catalyst may be added to facilitate the reaction between the organic substrate and the aqueous oxidant.

-

Heating and Reaction Monitoring: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the permanganate ion.

-

Workup and Isolation: Upon completion, the hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Causality in Experimental Choices:

-

Strong Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.

-

Acidification for Precipitation: this compound is soluble in its carboxylate salt form under basic or neutral conditions. Acidification protonates the carboxylate groups, rendering the di-acid insoluble in the aqueous medium and allowing for its isolation.

Diagram of the Modern Synthesis via Oxidation:

Caption: Modern synthesis of this compound via the oxidation of 2-fluoro-m-xylene.

Comparative Analysis of Synthetic Routes

| Metric | Historical Method (Balz-Schiemann) | Modern Method (Oxidation) |

| Starting Material | 2-Aminoisophthalic Acid | 2-Fluoro-m-xylene |

| Key Reagents | NaNO₂, HBF₄ | KMnO₄ or O₂/Catalyst |

| Reaction Conditions | Low temperature diazotization, then thermal decomposition | Elevated temperatures (reflux or high pressure) |

| Typical Yield | Moderate to Low | High |

| Scalability | Limited due to potentially hazardous intermediates | Highly scalable, suitable for industrial production |

| Safety Considerations | Isolation of potentially explosive diazonium salts | Handling of strong oxidizing agents, MnO₂ waste |

Conclusion: A Journey from Classical Discovery to Modern Utility

The story of this compound is a testament to the evolution of synthetic organic chemistry. From its likely inception through the classical Balz-Schiemann reaction to its efficient production via modern oxidation methods, the journey of this molecule reflects the relentless pursuit of more efficient, safer, and scalable chemical transformations. As a key building block, this compound continues to play a vital role in the development of innovative pharmaceuticals and advanced materials, underscoring the enduring importance of fundamental synthetic methodologies and their continuous refinement.

References

- 1. This compound | 1583-65-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 1583-65-9: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Balz-Schiemann Reaction [ouci.dntb.gov.ua]

- 8. scientificupdate.com [scientificupdate.com]

- 9. US6399790B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]

- 10. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Fluoroisophthalic Acid

Introduction: The Untapped Potential of 2-Fluoroisophthalic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, offering unprecedented surface areas and tunable functionalities.[1][2] The choice of the organic linker is paramount in dictating the resulting MOF's topology, porosity, and chemical properties. While various functionalized isophthalic acids have been employed, this compound (2-F-IPA) represents a relatively unexplored yet promising building block.

The strategic placement of a fluorine atom at the 2-position introduces a unique combination of steric and electronic effects. Unlike its 4- and 5-fluoro isomers, the fluorine atom in 2-F-IPA is positioned adjacent to a carboxylate group. This proximity can influence the coordination environment of the metal center, potentially leading to novel framework topologies and modified chemical stability. The high electronegativity of fluorine can also alter the electronic properties of the framework and enhance hydrophobicity, which is advantageous for applications in gas separation and moisture-sensitive catalysis.[3]

This document provides a comprehensive guide for researchers and scientists venturing into the synthesis of novel MOFs using this compound. It outlines a rational, field-proven starting protocol for solvothermal synthesis, details essential characterization techniques, and discusses the anticipated influence of the 2-fluoro substituent. The provided protocols are designed as a robust baseline for exploration and optimization.

I. Foundational Principles and Pre-synthesis Considerations

A. The Role of the 2-Fluoro Substituent

The introduction of a fluorine atom onto the isophthalic acid backbone can impart several desirable properties to the resulting MOF. The C-F bond is highly polar and can influence interactions with guest molecules, potentially enhancing selectivity in gas sorption applications.[4] Furthermore, fluorination is a known strategy to increase the hydrophobicity and overall chemical stability of MOFs.[3] In the specific case of this compound, the fluorine atom's proximity to a coordinating carboxylate group may sterically influence the self-assembly process, potentially favoring the formation of unique crystal structures not accessible with other isomers.

B. Solvothermal Synthesis: A Versatile Approach

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[2] The reaction is typically carried out in a sealed vessel at elevated temperatures, allowing for the slow formation of well-ordered crystals.[5] Key parameters that control the outcome of a solvothermal synthesis include the choice of metal source and solvent, reaction temperature and time, and the use of modulators.

II. Experimental Guide: Synthesis of a Hypothetical Copper-Based MOF with this compound

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical copper-based MOF, designated as Cu-2F-IPA. This protocol is a starting point and should be optimized for specific research goals.

A. Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example | Notes |

| This compound (H₂-2F-IPA) | ≥98% purity | ChemScene (CAS: 1583-65-9) | The primary organic linker. |

| Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | ACS reagent grade | Major Chemical Supplier | A common and effective metal source. |

| N,N'-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | A high-boiling point solvent suitable for solvothermal synthesis. |

| Ethanol | 200 proof, absolute | Major Chemical Supplier | Used for washing and solvent exchange. |

| Teflon-lined stainless steel autoclave | 23 mL capacity | Standard Lab Supplier | Essential for solvothermal reactions. |

| Programmable laboratory oven | Standard Lab Supplier | For precise temperature control. | |

| Centrifuge | Standard Lab Supplier | For isolating the product. | |

| Schlenk line or vacuum manifold | Standard Lab Supplier | For activation of the MOF. |

B. Synthesis Workflow Diagram

Caption: Fig 1: Solvothermal synthesis workflow for a hypothetical Cu-2F-IPA MOF.

C. Step-by-Step Protocol

-

Preparation of Precursor Solutions:

-

In a 20 mL scintillation vial, dissolve 36.8 mg (0.2 mmol) of this compound in 8 mL of N,N'-Dimethylformamide (DMF).

-

In a separate vial, dissolve 48.3 mg (0.2 mmol) of Copper(II) nitrate trihydrate in 4 mL of DMF.

-

-

Reaction Setup:

-